Documented Utility as Synthetic Intermediate in p53-MDM2/4 Inhibitor Patent Scope
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 169674-00-4) is explicitly encompassed within the general formula (I) of a patent claiming 3-heterocyclyl indolyl compounds as inhibitors of the p53-MDM2 and/or p53-MDM4 protein-protein interaction [1]. The patent's formula I requires an indole core with defined R-substituents including halogen options at positions 5 and 6. While the patent does not report isolated biological data for this exact compound, its inclusion in the patent's claimed scope demonstrates that the 5-fluoro/6-chloro substitution pattern was deliberately selected as part of a medicinal chemistry campaign targeting this validated oncology mechanism.
| Evidence Dimension | Patent inclusion as synthetic intermediate |
|---|---|
| Target Compound Data | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 169674-00-4) falls within claimed Formula I scope |
| Comparator Or Baseline | Other halogenated indole-2-carboxylates with alternative substitution patterns (e.g., 5-chloro, 6-fluoro, unsubstituted) |
| Quantified Difference | Not quantified; patent claims a genus encompassing multiple substitution patterns |
| Conditions | Patent US20100125064A1 (filed 2009); claims indole derivatives with R1, R2, R3, R4 defined substitutions at positions 4, 5, 6, 7 of indole ring |
Why This Matters
Procurement of this specific CAS-listed compound ensures alignment with a documented patent-defined synthetic route, reducing the risk of purchasing a close analog that falls outside the claimed genus and may not yield the intended p53-MDM2/4 inhibitor scaffold.
- [1] Boettcher A, et al. 3-Imidazolyl-Indoles for the Treatment of Proliferative Diseases. US Patent US20100125064A1, May 20, 2010. View Source
